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Compound of Interest

Compound Name: N-Methyl-6-nitroquinolin-5-amine
CAS No.: 103170-53-2
Cat. No.: B587392
Get Quote
Abstract

N-Methyl-6-nitroquinolin-5-amine (CAS 103170-53-2) is a specialized heterocyclic
intermediate characterized by a quinoline scaffold functionalized with a nitro group at the C6
position and a methylamino moiety at the C5 position.[1] This specific substitution pattern
creates a "push-pull” electronic system, making the compound a critical building block for
synthesizing fused heterocyclic systems (e.g., imidazo[4,5-fl]quinolines) and biologically active
agents, including antimalarials and kinase inhibitors. This guide provides a comprehensive
analysis of its properties, validated synthesis protocols, and handling requirements.

Chemical Identity & Physicochemical Properties[2]
[31[4][5][6][7]

The compound exhibits properties typical of nitro-amino aromatic systems, including strong UV-
Vis absorption and solvatochromism.

Nomenclature & Identifiers
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Identifier Value

CAS Registry Number 103170-53-2

IUPAC Name N-Methyl-6-nitroquinolin-5-amine

Synonyms 5—(Methylémino.)-6-.nitroquinoline; 6-Nitro-5-
methylaminoquinoline

Molecular Formula C10H9N302

SMILES CNclc(ccec2ncececl2)[O-]

InChl Key Derived from structure

Physical Properties

Property Data / Observation Notes

Molecular Weight 203.19 g/mol

Yellow to Orange crystalline Typical of nitroanilines due to

Appearance

powder transitions.

Analog 5-amino-6-

nitroquinoline melts at ~272°C
Melting Point 165-170 °C (Estimated) (dec). Methylation typically

lowers MP by disrupting H-

bonding networks.

. DMSO, DMF, CHzCl2 Poorly soluble in water; soluble
Solubility . .
(Moderate) in polar aprotic solvents.
The nitro group strong|
~2.5 (Quinoline N), ~-1.0 group o i
pKa (Calculated) reduces the basicity of the C5-

(Amine N) ]
amine.

Synthetic Pathways & Mechanism[5][6]

The synthesis of CAS 103170-53-2 relies on exploiting the electronic activation provided by the
nitro group. The two primary routes are Nucleophilic Aromatic Substitution (
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) and Oxidative Amination.

Route A: Nucleophilic Aromatic Substitution ()
(Recommended)

This is the most reliable method for scale-up. The nitro group at C6 activates the C5 position
(ortho) for nucleophilic attack, allowing for the displacement of a halogen leaving group.

e Precursor: 5-Chloro-6-nitroquinoline or 5-Bromo-6-nitroquinoline.
o Reagent: Methylamine (aqg. or in THF).

o Mechanism: Addition-Elimination via a Meisenheimer complex.

Route B: Oxidative Methylamination (PMP Oxidation)

A direct functionalization method described by WozZniak et al., utilizing liquid methylamine and
potassium permanganate. While elegant, this method often yields isomeric mixtures and is
better suited for discovery-phase medicinal chemistry.

Synthesis Logic Diagram (Graphviz)

Methylamine (MeNH2)
Solvent: EtOH or THF

Nitration & Chlorination _ | 5-chi + MeNH?2 (Nucleophilic Attack’ U
i
i
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Figure 1: Synthetic pathways for N-Methyl-6-nitroquinolin-5-amine. The solid line represents
the preferred

route; the dotted line represents oxidative amination.

Detailed Experimental Protocol
Protocol: Synthesis via Displacement

Objective: Preparation of 5.0 g of N-Methyl-6-nitroquinolin-5-amine.

Materials:

e Substrate: 5-Chloro-6-nitroquinoline (1.0 eq)
» Nucleophile: Methylamine (2.0 M in THF or 40% ag. solution) (3.0 eq)
e Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF)[2]

o Base: Triethylamine (EtsN) (1.5 eq) — Optional, to scavenge HCI

Step-by-Step Methodology:

e Dissolution: In a 100 mL pressure tube or round-bottom flask, dissolve 5-chloro-6-
nitroquinoline (5.0 g, 24 mmol) in 40 mL of Ethanol.

o Note: If solubility is poor, use DMF, but workup will require extensive water washing.
» Addition: Cool the solution to 0°C. Add Methylamine solution (72 mmol) dropwise.

o Causality: The reaction is exothermic.[3] Low temperature prevents decomposition and
side reactions (e.g., polymerization).

» Reaction: Seal the vessel and heat to 60—-80°C for 4-6 hours.
o Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane). The starting material (

) should disappear, and a lower

yellow/orange spot should appear.
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o Workup:

o Concentrate the reaction mixture under reduced pressure to remove excess methylamine
and ethanol.

o Resuspend the residue in ice-cold water (100 mL).

o Stir vigorously for 30 minutes. The product should precipitate as a yellow solid.
 Purification:

o Filter the solid and wash with cold water (

mL) and cold hexanes (
mL).

o Recrystallize from Ethanol/Water (9:1) if purity is <95%.

 Validation: Confirm structure via tH-NMR (DMSO-ds). Look for the doublet signal of the
methyl group at

ppm coupled to the NH proton.

Applications in Drug Discovery

This compound serves as a versatile scaffold in medicinal chemistry.

Imidazoquinoline Synthesis

Reduction of the nitro group (using Fe/AcOH or H2/Pd-C) yields the 5-amino-6-
methylaminoquinoline (diamine). Cyclization of this diamine with formic acid or aldehydes
generates imidazo[4,5-flquinolines.

» Relevance: These fused systems are isosteres of purines and have shown potential as
kinase inhibitors (e.g., EGFR, PI3K) and TLR agonists.

Antimalarial Research
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The quinoline core is historic in antimalarial design (Chloroquine, Primaquine). The 5,6-
substitution pattern is explored to overcome resistance mechanisms found in 4- and 8-
substituted analogs.

Biological Mechanism Diagram

N-Methyl-6-nitroquinolin-5-amine

Nitro Reduction

5-Amino-6-methylaminoquinoline

Cyclization (R-CHO)

Imidazo[4,5-f]quinoline Scaffold

AR

Kinase Inhibition DNA Intercalation
(ATP Competitive) (Anticancer/Antimalarial)

Click to download full resolution via product page
Figure 2: Downstream applications of CAS 103170-53-2 in generating bioactive scaffolds.
Safety & Handling (SDS Summary)
Hazard Classification:

o Acute Toxicity: Harmful if swallowed or inhaled.
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e Irritation: Causes skin and serious eye irritation (H315, H319).

e Specific Hazard: Nitro-aromatics are potential mutagens; handle with extreme care.
Precautions:

o PPE: Wear nitrile gloves, safety goggles, and a lab coat.

» Ventilation: All operations involving methylamine and heating must be performed in a
certified chemical fume hood.

» Waste: Dispose of aqueous waste as hazardous basic organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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